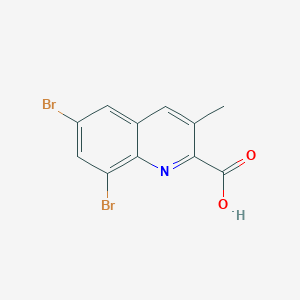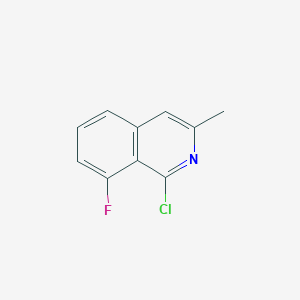
1-Chloro-8-fluoro-3-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-8-fluoro-3-methylisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly used in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the isoquinoline structure can significantly enhance its chemical and biological properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-Chloro-8-fluoro-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor molecule that contains the necessary functional groups. For instance, starting with a fluorinated benzene ring, the introduction of a chlorine atom can be achieved through nucleophilic substitution reactions. The methyl group can be introduced via alkylation reactions. Industrial production methods often utilize catalytic processes to improve yield and efficiency .
Análisis De Reacciones Químicas
1-Chloro-8-fluoro-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to form carbon-carbon bonds, introducing various substituents onto the isoquinoline ring
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-8-fluoro-3-methylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.
Medicine: Isoquinoline derivatives are explored for their potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of materials with specific properties, such as liquid crystals and dyes
Mecanismo De Acción
The mechanism of action of 1-Chloro-8-fluoro-3-methylisoquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis. The presence of chlorine and fluorine atoms can enhance its binding affinity to these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
1-Chloro-8-fluoro-3-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
1-Chloro-8-fluoroisoquinoline: Lacks the methyl group but shares similar reactivity.
3-Methylisoquinoline: Lacks the halogen atoms but retains the core isoquinoline structure.
8-Fluoro-3-methylisoquinoline: Lacks the chlorine atom but has similar biological properties.
The uniqueness of this compound lies in the combined presence of chlorine, fluorine, and methyl groups, which can enhance its chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H7ClFN |
|---|---|
Peso molecular |
195.62 g/mol |
Nombre IUPAC |
1-chloro-8-fluoro-3-methylisoquinoline |
InChI |
InChI=1S/C10H7ClFN/c1-6-5-7-3-2-4-8(12)9(7)10(11)13-6/h2-5H,1H3 |
Clave InChI |
LLGOZSNNQZKRFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=CC=C2)F)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


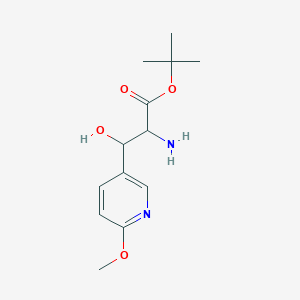
![1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid](/img/structure/B13194184.png)

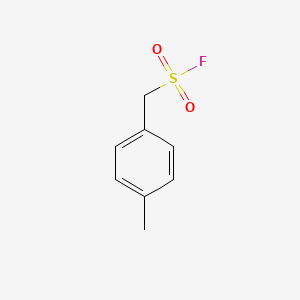
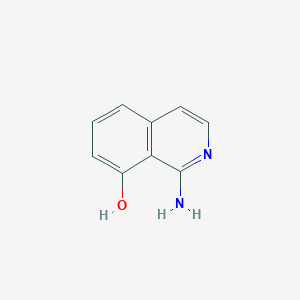
![1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one](/img/structure/B13194198.png)
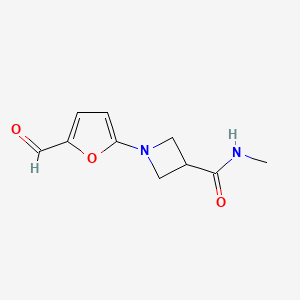
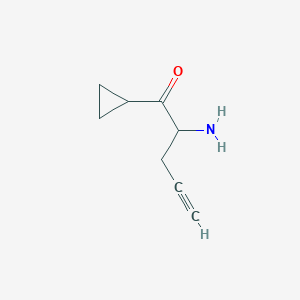
![N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine](/img/structure/B13194213.png)
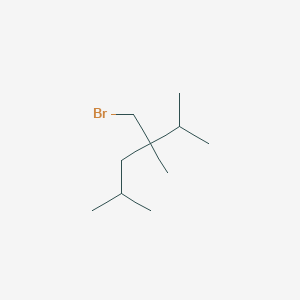
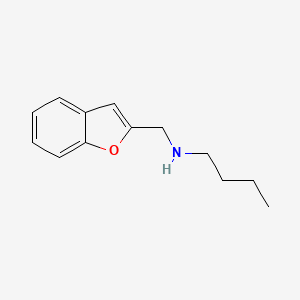
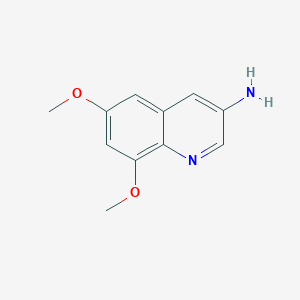
![N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine](/img/structure/B13194246.png)
